molecular formula C19H24N2 B5036893 1-phenyl-4-(2-phenylpropyl)piperazine

1-phenyl-4-(2-phenylpropyl)piperazine

Cat. No.: B5036893
M. Wt: 280.4 g/mol
InChI Key: QLFDXJUIELKWRJ-UHFFFAOYSA-N
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Description

1-phenyl-4-(2-phenylpropyl)piperazine is a chemical research reagent of significant interest in the development of novel neuropharmacological tools. Its core structure, featuring a disubstituted piperazine, is shared with several compounds that are high-affinity ligands for key central nervous system targets . Piperazine derivatives are frequently explored as potent and selective inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT) . Research into closely related analogs indicates that structural modifications on the phenylpropyl side chain can profoundly influence the compound's binding affinity and selectivity for these transporters, providing a versatile scaffold for investigating the mechanisms of neurotransmitter reuptake and for designing potential therapeutic agents for stimulant abuse . Furthermore, the N,N'-disubstituted piperazine pharmacophore is also recognized for its interaction with sigma (σ) receptors, which are implicated in neuroprotection, cognition, and mood disorders . This dual potential makes 1-phenyl-4-(2-phenylpropyl)piperazine a valuable compound for researchers seeking to elucidate complex neurochemical pathways and develop polyfunctional ligands with a broader spectrum of pharmacological actions. This product is intended for laboratory research use only by qualified professionals.

Properties

IUPAC Name

1-phenyl-4-(2-phenylpropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-17(18-8-4-2-5-9-18)16-20-12-14-21(15-13-20)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFDXJUIELKWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(2-phenylpropyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of these syntheses .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(2-phenylpropyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

PPP is primarily studied for its potential therapeutic effects, particularly as a precursor in drug development. Its structure allows for modifications that can enhance binding affinities to various biological targets, making it useful in designing novel pharmaceuticals.

  • Dopamine Transporter (DAT) Interaction : Research indicates that derivatives of PPP can exhibit high-affinity binding to DAT, which is crucial for developing treatments for conditions like cocaine addiction. For instance, analogs derived from PPP have shown promising results in binding affinity studies, suggesting potential use as therapeutic agents against substance abuse disorders .
  • Serotonin Transporter (SERT) Inhibition : Studies have identified PPP as a partial inhibitor of SERT, indicating its role in modulating serotonin levels. This property positions PPP as a candidate for developing antidepressant medications .

Piperazine derivatives, including PPP, have been associated with various biological activities:

  • Antidepressant Effects : Research has demonstrated that modifications to the piperazine structure can lead to compounds with significant antidepressant properties. The unique side chains present in PPP influence its interaction with neurotransmitter receptors, potentially leading to enhanced mood-regulating effects .
  • Antiparasitic Activity : The mechanism of action involves interactions with GABA receptors, resulting in hyperpolarization of nerve endings in parasites. This makes PPP derivatives valuable in developing antiparasitic treatments.

Industrial Applications

PPP and its derivatives are utilized in the pharmaceutical industry for synthesizing various drugs. Their ability to act as intermediates in complex organic synthesis makes them essential building blocks in medicinal chemistry.

Case Studies

Several case studies highlight the effectiveness of PPP derivatives in therapeutic applications:

  • Cocaine Addiction Treatment : A study demonstrated that a specific analog of PPP effectively suppressed cocaine-maintained responding in rhesus monkeys without affecting food intake for an extended period. This suggests its potential as a long-lasting therapeutic agent against cocaine addiction .
  • Antidepressant Development : Research into structural modifications of PPP has led to the identification of compounds that exhibit significant antidepressant properties through their interactions with serotonin receptors .

Mechanism of Action

The mechanism of action of 1-phenyl-4-(2-phenylpropyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives can act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitutions : Adding phenyl groups to the piperazine ring (e.g., 1-phenyl-4-(1-naphthyl)piperazine) reduces potency, as seen in efflux pump inhibition studies, suggesting steric hindrance or electronic effects .
  • Rigidified Scaffolds : Bridged piperazines (e.g., Compound 7) enhance DAT affinity by restricting conformational freedom, highlighting the importance of structural rigidity in target engagement .

Pharmacological Activity and Selectivity

  • Dopamine Transporter (DAT) Inhibition : GBR12909 and its analogs demonstrate high DAT affinity (IC₅₀ < 10 nM), while modifications like N-methylation or bicyclic ring incorporation improve selectivity over SERT . The target compound’s lack of fluorinated aryl groups (compared to GBR12909) may reduce metabolic stability but could simplify synthesis.
  • The phenylpropyl substituent in the target compound may lack the steric bulk needed for 5-HT1A antagonism.
  • Efflux Pump Inhibition : Arylpiperazines with naphthyl or fluorophenyl groups (e.g., mTFMPP) reverse multidrug resistance in E. coli, but phenyl substitutions diminish efficacy, suggesting a narrow structure-activity window .

Metabolic Stability and Drug-Drug Interactions

  • CYP3A4 Dominance : GBR12909 is primarily metabolized by CYP3A4, with ketoconazole reducing its clearance by 92% . The absence of bis(4-fluorophenyl)methoxy groups in the target compound may shift metabolism to other CYP isoforms, though this requires validation.
  • Electrochemical Properties : Piperazine-aniline copolymers exhibit redox activity, which could influence the electrochemical behavior of substituted piperazines in biosensing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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